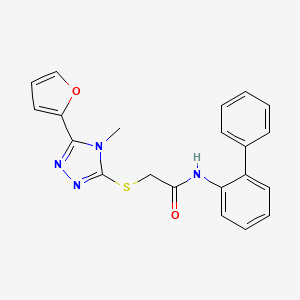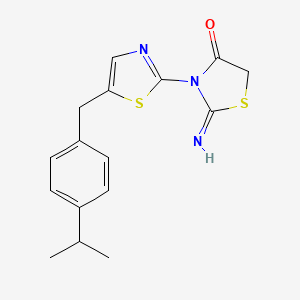![molecular formula C13H11BrN2O3S B12131195 (2Z)-3-acetyl-2-[(4-bromophenyl)imino]-2,3-dihydro-1,3-thiazol-4-yl acetate](/img/structure/B12131195.png)
(2Z)-3-acetyl-2-[(4-bromophenyl)imino]-2,3-dihydro-1,3-thiazol-4-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-3-acetyl-2-[(4-bromophenyl)imino]-2,3-dihydro-1,3-thiazol-4-yl acetate is a synthetic organic compound characterized by its unique thiazole ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-acetyl-2-[(4-bromophenyl)imino]-2,3-dihydro-1,3-thiazol-4-yl acetate typically involves the condensation of 4-bromoaniline with acetylacetone in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which subsequently cyclizes to form the thiazole ring. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol, with the addition of a base like sodium acetate to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
(2Z)-3-acetyl-2-[(4-bromophenyl)imino]-2,3-dihydro-1,3-thiazol-4-yl acetate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
(2Z)-3-acetyl-2-[(4-bromophenyl)imino]-2,3-dihydro-1,3-thiazol-4-yl acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of (2Z)-3-acetyl-2-[(4-bromophenyl)imino]-2,3-dihydro-1,3-thiazol-4-yl acetate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with DNA, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2Z)-3-acetyl-2-[(4-chlorophenyl)imino]-2,3-dihydro-1,3-thiazol-4-yl acetate
- (2Z)-3-acetyl-2-[(4-fluorophenyl)imino]-2,3-dihydro-1,3-thiazol-4-yl acetate
- (2Z)-3-acetyl-2-[(4-iodophenyl)imino]-2,3-dihydro-1,3-thiazol-4-yl acetate
Uniqueness
The uniqueness of (2Z)-3-acetyl-2-[(4-bromophenyl)imino]-2,3-dihydro-1,3-thiazol-4-yl acetate lies in its bromine substituent, which can influence its reactivity and interactions compared to its chloro, fluoro, or iodo analogs
Propriétés
Formule moléculaire |
C13H11BrN2O3S |
|---|---|
Poids moléculaire |
355.21 g/mol |
Nom IUPAC |
[3-acetyl-2-(4-bromophenyl)imino-1,3-thiazol-4-yl] acetate |
InChI |
InChI=1S/C13H11BrN2O3S/c1-8(17)16-12(19-9(2)18)7-20-13(16)15-11-5-3-10(14)4-6-11/h3-7H,1-2H3 |
Clé InChI |
PRRHJMJAJBIRMM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1C(=CSC1=NC2=CC=C(C=C2)Br)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12131119.png)
![N-(3,4-Dichloro-phenyl)-2-(2-oxo-5a,11b-dihydro-5H,6H-7-oxa-1,4-dithia-3-aza-cyclopenta[c]phenanthren-3-yl)-acetamide](/img/structure/B12131120.png)
![N-(3-Methoxy-phenyl)-2-(4-methyl-5-thiophen-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetamide](/img/structure/B12131124.png)
![2-[4-amino-5-(3-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(2,4,6-trimethylpheny l)acetamide](/img/structure/B12131132.png)



![ethyl N-({[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetyl)glycinate](/img/structure/B12131153.png)

![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B12131167.png)
![N-[(2E)-4-phenyl-2-(phenylimino)-3-propyl-2,3-dihydro-1,3-thiazol-5-yl]benzamide](/img/structure/B12131173.png)
![N-[2-{(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetamide](/img/structure/B12131175.png)
![2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B12131180.png)
